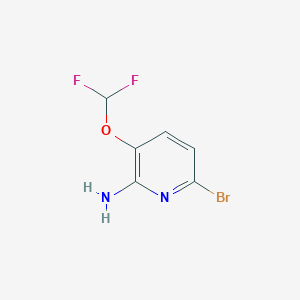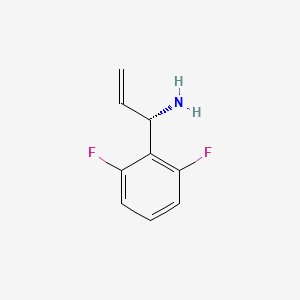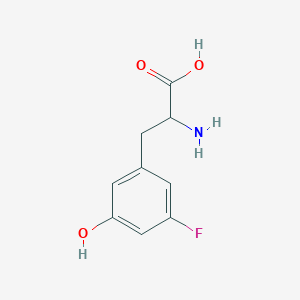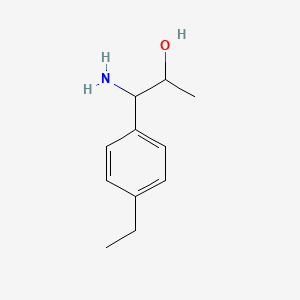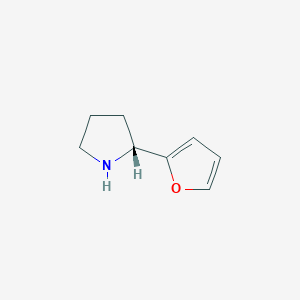
(2R)-2-(furan-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(furan-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a furan ring at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(furan-2-yl)pyrrolidine typically involves the reaction of a furan derivative with a pyrrolidine precursor under specific conditions. One common method is the asymmetric synthesis, which ensures the production of the (2R) enantiomer. This can be achieved through catalytic asymmetric hydrogenation or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(furan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrrolidine ring can be reduced under specific conditions.
Substitution: Both the furan and pyrrolidine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrrolidine ring can yield pyrrolidines with different substituents.
Aplicaciones Científicas De Investigación
(2R)-2-(furan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of (2R)-2-(furan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(furan-2-yl)pyrrolidine: The enantiomer of (2R)-2-(furan-2-yl)pyrrolidine, which may have different biological activities.
2-(furan-2-yl)pyrrole: A similar compound with a pyrrole ring instead of a pyrrolidine ring.
2-(furan-2-yl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both furan and pyrrolidine rings. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(2R)-2-(furan-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1 |
Clave InChI |
LIFJPSLQRGQNMM-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC=CO2 |
SMILES canónico |
C1CC(NC1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)


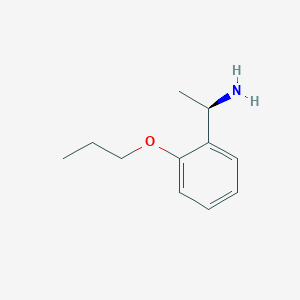
![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
